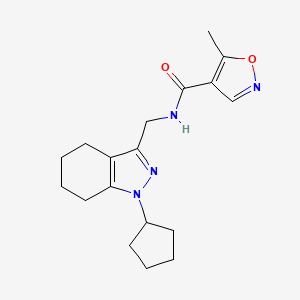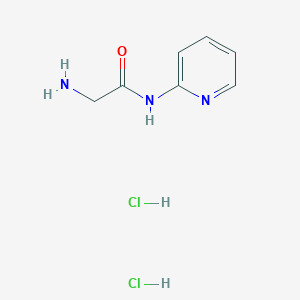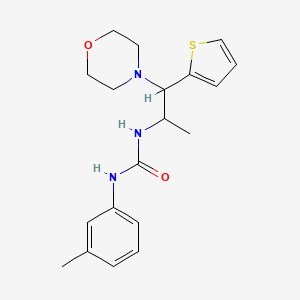
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide” is a derivative of a class of compounds known as acetylcholinesterase inhibitors (AChEIs). These compounds are often used in the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of these compounds involves designing and creating a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The exact method of synthesis for “this compound” is not specified in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activity
Phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been shown to exhibit potent antibacterial activities, capable of inhibiting the growth of E. coli and S. aureus at low concentrations. Unlike conventional antibiotics, these compounds primarily target the bacterial cell membrane, causing its disruption and leading to bacterial death. This mechanism is challenging for bacteria to develop resistance against, suggesting these compounds as promising alternatives to conventional antibiotics (Fan et al., 2020).
Anti-inflammatory and Analgesic Activity
Research has identified compounds within the pyrimidine class that exhibit significant anti-inflammatory and analgesic properties. For example, certain derivatives have been found to display analgesic activity superior to aspirin in animal models, without showing significant toxicity. These findings suggest the potential of these compounds in developing new analgesic agents with improved efficacy and reduced side effects (Malinka et al., 2005).
Antitumor and Anticancer Properties
Newly synthesized pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antitumor activity, with some showing potent activity against Ehrlich ascites carcinoma in mice. The structural diversity of these compounds allows for targeted modifications to enhance their anticancer efficacy, providing a promising avenue for the development of novel antitumor agents (Gineinah et al., 2013).
Anti-acetylcholinesterase Activity
The synthesis of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives has been explored for their potential anti-acetylcholinesterase activity. These compounds have shown significant activities, indicating their potential as therapeutic agents in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease. The structure-activity relationship analysis of these compounds contributes to understanding their mechanism of action and optimizing their therapeutic efficacy (Romdhane et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide or F6222-0364, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . Therefore, the compound can potentially improve memory and cognition, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s inhibitory activity against AChE suggests that it can cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can potentially improve memory and cognition, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect AChE activity or acetylcholine levels can impact the compound’s efficacy. Additionally, factors like pH and temperature can affect the stability of the compound and its interaction with AChE .
Análisis Bioquímico
Biochemical Properties
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits inhibitory activity against AChE, indicating its potential role in modulating acetylcholine levels .
Cellular Effects
The compound’s interaction with AChE and BuChE suggests that it may influence cell function by modulating neurotransmitter levels . In particular, acetylcholine plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide exerts its effects at the molecular level through its interactions with AChE and BuChE . It acts as an inhibitor of these enzymes, thereby potentially affecting the hydrolysis of acetylcholine .
Metabolic Pathways
Given its interaction with AChE and BuChE, it may be involved in pathways related to acetylcholine metabolism .
Propiedades
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTGWNZIOBNUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)




![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)


![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2940280.png)

